N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives modified with acetamide moieties. Its structure features a furan-2-yl group at position 5 of the triazole ring, a methyl group at position 4, and a substituted phenyl ring (4-chloro-2-methoxy-5-methylphenyl) linked via a sulfanyl-acetamide bridge. The synthesis of such derivatives typically involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides in alkaline conditions, followed by recrystallization .
Pharmacologically, derivatives in this series exhibit anti-exudative activity, a key mechanism for reducing inflammation-associated fluid leakage. In preclinical studies, 15 out of 21 synthesized analogs demonstrated anti-exudative effects, with 8 compounds outperforming or matching the reference drug diclofenac sodium (8 mg/kg) in rat models of formalin-induced edema . The presence of electron-withdrawing groups (e.g., Cl, OCH₃) on the phenyl ring is critical for enhancing activity .
Properties
Molecular Formula |
C17H17ClN4O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H17ClN4O3S/c1-10-7-12(14(24-3)8-11(10)18)19-15(23)9-26-17-21-20-16(22(17)2)13-5-4-6-25-13/h4-8H,9H2,1-3H3,(H,19,23) |
InChI Key |
AMRPTQIPKKFYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H20ClN5O3S |
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | CTTSWFMQTOCPGS-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that similar compounds displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as amikacin .
Antifungal Activity
The compound's structure suggests potential antifungal activity as well. Triazole derivatives are known to disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, an essential enzyme in ergosterol biosynthesis. This mechanism is critical for the treatment of fungal infections .
Antitumor Activity
Preliminary studies have indicated that certain triazole derivatives possess antitumor properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades related to cell proliferation and survival .
The biological activity of this compound can be attributed to its unique structural features:
- Triazole Ring : This moiety is crucial for interacting with biological targets and has been linked to various pharmacological activities.
- Furan and Phenyl Substituents : These groups may enhance lipophilicity and improve cellular uptake.
- Sulfanyl Group : This functional group can participate in redox reactions, potentially contributing to its biological effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Screening : In a study examining various triazole derivatives, compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-y)-4-methyltriazole]} exhibited zones of inhibition ranging from 15 mm to 25 mm against Candida albicans and Bacillus subtilis .
- Antitumor Studies : A recent investigation into triazole derivatives reported significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range .
- In Vivo Efficacy : Animal model studies have shown that certain derivatives can significantly reduce tumor size in xenograft models when administered at therapeutic doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Key Observations:
Substituent Effects on Triazole Ring: The methyl group at position 4 of the triazole (target compound) enhances stability compared to ethyl (e.g., compound in ) or phenyl substituents .
Phenyl Ring Modifications: Electron-withdrawing groups (Cl, OCH₃, NO₂) improve anti-exudative activity by stabilizing the molecule’s interaction with inflammatory enzymes . The 4-chloro-2-methoxy-5-methylphenyl group in the target compound provides a balance of lipophilicity and electronic effects, outperforming analogs with single substituents .
Sulfur Linker :
- The sulfanyl-acetamide bridge is conserved across all analogs, critical for binding to cysteine residues in target proteins (e.g., cyclooxygenase) .
Pharmacological Activity Comparison
Table 2: Anti-Exudative Activity in Preclinical Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
